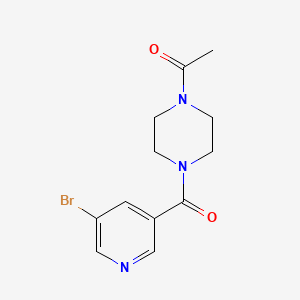
1-(4-(5-Bromonicotinoyl)piperazin-1-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(5-Bromonicotinoyl)piperazin-1-yl)ethan-1-one is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromonicotinoyl group attached to a piperazine ring, which is further connected to an ethanone moiety
准备方法
The synthesis of 1-(4-(5-Bromonicotinoyl)piperazin-1-yl)ethan-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihalide under basic conditions.
Introduction of the bromonicotinoyl group: This step involves the bromination of nicotinic acid followed by its conversion to the corresponding acid chloride. The acid chloride is then reacted with the piperazine derivative to form the bromonicotinoyl-piperazine intermediate.
Attachment of the ethanone moiety: The final step involves the acylation of the bromonicotinoyl-piperazine intermediate with an appropriate acylating agent, such as acetyl chloride, to yield the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
化学反应分析
1-(4-(5-Bromonicotinoyl)piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the bromonicotinoyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Acylation: The piperazine ring can be further acylated using acyl chlorides or anhydrides to introduce additional functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
科学研究应用
1-(4-(5-Bromonicotinoyl)piperazin-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is employed in studies investigating the interaction of piperazine derivatives with biological targets, such as receptors and enzymes.
Material Science: It is utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: The compound serves as a probe in chemical biology research to study cellular processes and molecular interactions.
作用机制
The mechanism of action of 1-(4-(5-Bromonicotinoyl)piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The bromonicotinoyl group may facilitate binding to these targets, while the piperazine ring can modulate the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and target of interest.
相似化合物的比较
1-(4-(5-Bromonicotinoyl)piperazin-1-yl)ethan-1-one can be compared with other piperazine derivatives, such as:
1-(4-(4-Methoxyphenyl)piperazin-1-yl)ethan-1-one: This compound has a methoxyphenyl group instead of a bromonicotinoyl group, which may result in different biological activities and applications.
1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one: The presence of a hydroxypropyl group can influence the compound’s solubility and reactivity.
1-(4-(4-Aminobutyl)piperazin-1-yl)ethan-1-one: The aminobutyl group may enhance the compound’s ability to form hydrogen bonds and interact with biological targets.
生物活性
1-(4-(5-Bromonicotinoyl)piperazin-1-yl)ethan-1-one, a compound with the CAS number 721434-29-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of piperazine derivatives with bromonicotinoyl compounds. The detailed synthetic pathway often includes:
- Formation of the Piperazine Derivative : The piperazine ring is synthesized through standard methods involving piperazine and suitable substituents.
- Bromination : The introduction of the bromine atom at the 5-position of the nicotinic acid derivative.
- Acetylation : The final step involves acetylation to form the ethanone moiety.
These steps ensure that the final compound retains the necessary functional groups for biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of piperazine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that certain piperazine derivatives showed IC50 values ranging from 10 to 20 µM against human cancer cells, suggesting a promising therapeutic index for further development .
Antibacterial and Antifungal Properties
The antibacterial and antifungal activities of piperazine derivatives have been widely documented. Compounds structurally related to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. For example, a series of 3-(4-substituted-piperazinyl)cinnolines were synthesized and evaluated for their antimicrobial properties, showing promising results .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been found to inhibit key enzymes involved in cellular processes, leading to apoptosis in cancer cells.
- Membrane Disruption : Antimicrobial action may be attributed to disruption of microbial cell membranes, leading to cell lysis.
Study on Antitumor Activity
A specific case study focused on the evaluation of piperazine derivatives for their antitumor activity against HeLa and MCF-7 cell lines. The study found that compounds with brominated nicotinic acid moieties exhibited enhanced cytotoxicity compared to their non-brominated counterparts. The mechanism was linked to increased apoptosis rates and cell cycle arrest at the G2/M phase .
Evaluation Against Mycobacterium tuberculosis
Another significant study evaluated various piperazine derivatives for their activity against Mycobacterium tuberculosis. Among tested compounds, those similar in structure to this compound showed IC50 values as low as 2 µM, indicating strong anti-tubercular properties .
Data Table: Biological Activity Summary
属性
分子式 |
C12H14BrN3O2 |
|---|---|
分子量 |
312.16 g/mol |
IUPAC 名称 |
1-[4-(5-bromopyridine-3-carbonyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C12H14BrN3O2/c1-9(17)15-2-4-16(5-3-15)12(18)10-6-11(13)8-14-7-10/h6-8H,2-5H2,1H3 |
InChI 键 |
MTQJFUUXTSRUEW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC(=CN=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















